1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group, a piperazine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, including the formation of the biphenyl ether, the introduction of the piperazine ring, and the attachment of the chlorophenyl group. Common reagents used in these reactions include halogenated biphenyls, piperazine derivatives, and chlorophenyl compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted biphenyl or piperazine compounds.
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol hydrochloride
- 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
Uniqueness
Compared to similar compounds, 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride stands out due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties or industrial applications.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2.ClH/c26-21-9-6-10-22(17-21)28-15-13-27(14-16-28)18-23(29)19-30-25-12-5-4-11-24(25)20-7-2-1-3-8-20;/h1-12,17,23,29H,13-16,18-19H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFNDPFFAXFQRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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